molecular formula C12H26N2O2 B15252296 Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate

Cat. No.: B15252296
M. Wt: 230.35 g/mol
InChI Key: PTIGOOMKURSINI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate (CAS 105090-82-2) is a high-purity carbamate-based compound supplied with a documented purity of 95% . It serves as a valuable analytical standard, particularly for High-Performance Liquid Chromatography (HPLC), aiding in method development and compound identification in research settings . This chemical plays a significant role in the research and development of new pharmaceutical agents, where it is utilized as a key synthetic intermediate or building block . The molecule features a carbamate group, specifically a tert-butoxycarbonyl (Boc) group, which is widely recognized in medicinal chemistry for its role as a protecting group for amines, offering stability against a range of chemical conditions . The presence of both a primary amine and a protected carbamate group on an aliphatic, dimethyl-substituted pentyl chain makes this compound a versatile precursor for further chemical transformations. Its structural properties may contribute to improved metabolic stability and membrane permeability in target molecules, which are critical factors in drug design . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(4,5)9-13/h6-9,13H2,1-5H3,(H,14,15)

InChI Key

PTIGOOMKURSINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: The target compound’s aliphatic structure and Boc protection make it ideal for synthesizing bioactive molecules requiring controlled amine release. In contrast, the 3-aminophenyl analog is entrenched in NSAID production .
  • Agrochemicals : The dimethyl branches in the target compound may enhance lipid solubility, improving membrane permeability in pesticide formulations.
Table 1: Structural and Functional Comparison
Compound Amine Type Key Application Reactivity Profile
Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate Aliphatic Drug intermediates High (nucleophilic)
tert-Butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate Hydroxyl Linker chemistry Moderate (H-bond donor)
tert-Butyl N-(3-aminophenyl)carbamate Aromatic NSAID synthesis Low (resonance-stabilized)

Q & A

Q. Q1. What are the optimized synthetic routes for Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting a primary amine (e.g., 5-amino-4,4-dimethylpentylamine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.
    Data Validation : Monitor reaction progress via TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl chloroformate to amine) .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR should confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and carbamate carbonyl (δ ~155 ppm for 13^13C).
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H]+^+ calculated for C12_{12}H25_{25}N2_2O2_2: 241.19 g/mol).
  • X-ray Crystallography : Use SHELXL or WinGX for structure refinement. For example, resolve torsional angles in the pentyl chain to confirm regiochemistry .

Q. Q3. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : Carbamates hydrolyze under strong acidic/basic conditions. Stability testing in buffers (pH 3–9) via HPLC can identify degradation thresholds.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures. Store at –20°C in anhydrous solvents (e.g., DCM) to prevent tert-butyl group cleavage .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this carbamate?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for hydrolysis .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with hydrophobic pockets). The tert-butyl group may enhance binding via van der Waals interactions .

Q. Q5. What strategies resolve contradictions in crystallographic data, such as disordered side chains or twinning?

Methodological Answer:

  • Disorder Modeling : In SHELXL, apply PART and SUMP instructions to refine occupancy of disordered atoms. Use ISOR restraints for thermal motion .
  • Twinning Analysis : For twinned crystals, employ TWIN/BASF commands in refinement. Validate with Rint_{int} and Hooft parameters .

Q. Q6. How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) elucidate mechanistic pathways in carbamate reactions?

Methodological Answer:

  • Synthetic Labeling : Introduce 15^{15}N at the amine precursor to track carbamate formation via 15^{15}N NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish stepwise (SN1) vs. concerted (SN2) mechanisms .

Experimental Design and Data Analysis

Q. Q7. How should researchers design kinetic studies to compare hydrolysis rates of this carbamate with analogs?

Methodological Answer:

  • Pseudo-First-Order Conditions : Use excess NaOH (pH 12) and monitor carbonyl loss via UV-Vis (λ ~220 nm).
  • Arrhenius Analysis : Conduct reactions at 25°C, 35°C, and 45°C to calculate activation energy (Ea_a) and infer transition state geometry .

Q. Q8. What statistical methods validate reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst). ANOVA identifies significant factors affecting yield.
  • Control Charts : Track purity (% by HPLC) across batches to detect process deviations .

Safety and Handling Protocols

Q. Q9. What personal protective equipment (PPE) and engineering controls are essential for safe handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if airborne particulates are detected via OSHA sampling .
  • Engineering Controls : Conduct reactions in fume hoods with sash height ≤18 inches. Install spill trays to contain leaks .

Comparative Analysis with Analogues

Q. Q10. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Steric Maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize steric hindrance. Compare with analogs lacking the tert-butyl group.
  • Competition Experiments : React with bulky vs. small electrophiles (e.g., benzyl bromide vs. methyl iodide). Analyze product ratios via GC-MS .

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